GSK866

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GSK866 is a selective glucocorticoid receptor agonist (SEGRA).

Wissenschaftliche Forschungsanwendungen

GSK866 is a selective glucocorticoid receptor (GR) agonist being explored for its anti-inflammatory properties, particularly in the context of topical applications for skin disorders . Research has focused on this compound analogs with electrophilic warheads that could improve the clinical safety profile for long-lasting topical skin disease applications .

Scientific Research Applications

This compound Analogs and SEGRA Properties

- Modification and Evaluation : Different analogs of this compound, modified with cysteine-reactive warheads, have been assessed for their GR potency and selectivity through biochemical and cellular assays .

- Anti-Inflammatory Properties : GR- and NFκB-dependent reporter gene studies indicate that two non-steroidal this compound analogs, UAMC-1217 and UAMC-1218, possess favorable anti-inflammatory properties, with reduced GR transactivation . Conversely, UAMC-1158 and UAMC-1159 did not modulate cellular GR activity .

- GR Phosphorylation and Translocation : GR immuno-localization and S211 phospho-GR western analysis supported the above findings, demonstrating GR phosphoactivation and nuclear translocation upon treatment with this compound, UAMC-1217, or UAMC-1218, but not with UAMC-1158 or UAMC-1159 .

- Covalent Binding : Mass spectrometry confirmed covalent cysteine-dependent GR binding of UAMC-1217 and UAMC-1218 to the GR ligand-binding domain (LBD) .

Molecular Dynamics and Coregulator Interactions

- Conformational Differences : Molecular dynamics simulations and GR-LBD coregulator interaction profiling of GR-LBD bound to this compound, UAMC-1217, or UAMC-1218 suggest that subtle conformational differences may underlie their SEGRA (selective glucocorticoid receptor agonist) properties .

- Potential Therapeutic Use : UAMC-1217 and UAMC-1218 are considered promising as a novel class of covalent-binding SEGRA ligands for treating topical inflammatory skin disorders .

Covalent Binding Advantages

- Reduced Resistance Risk: Covalent drugs may pose a reduced risk for resistance development, a significant challenge in oncology and infectious diseases .

- Prolonged Therapeutic Effect: Covalently binding drugs have a negligible off-rate compared to non-covalent drugs, which could lead to a prolonged therapeutic effect .

- Lower Doses : Irreversible binding may allow for smaller drug doses to achieve therapeutic efficacy, potentially reducing systemic side effects .

Cell-Based Reporter Assays

To compare the transactivation and transrepression potencies of the synthesized this compound analogs, GRE- and NFκB-luciferase-dependent reporter gene studies were conducted in stable transfected cell lines .

Selective GR-Transactivation and NFκB-Transrepression

Experiments comparing the selective GR-transactivation and NFκB-transrepression effects of this compound, UAMC-1158, UAMC-1159, UAMC-1217, and UAMC-1218 with reference GR ligands were performed using GRE- and NFκB-dependent luciferase assays in stable transfected reporter gene cell lines .

Data Table

| Compound | GR-LBD Affinity (IC50) | GR Transactivation | NFκB Transrepression | Covalent Binding |

|---|---|---|---|---|

| This compound | 4.6 nM | Significant | Yes | No |

| UAMC-1217 | 22 nM | Reduced | Yes | Yes |

| UAMC-1218 | 34 nM | Reduced | Yes | Yes |

| UAMC-1158 | N/A | None | N/A | Yes |

| UAMC-1159 | N/A | None | N/A | Yes |

Case Studies

While specific, detailed case studies are not provided in the search results, the research indicates the following:

- This compound analogs UAMC-1217 and UAMC-1218 show promise as treatments for topical inflammatory skin disorders due to their SEGRA properties .

- The reduced GR transactivation observed with covalent binding analogs suggests a potential for improved safety profiles compared to traditional glucocorticoids .

Eigenschaften

Molekularformel |

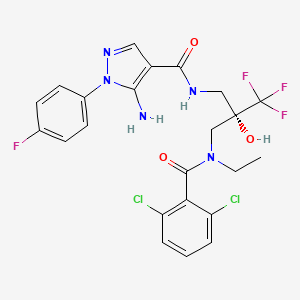

C23H21Cl2F4N5O3 |

|---|---|

Molekulargewicht |

562.3 g/mol |

IUPAC-Name |

5-amino-N-[(2S)-2-[[(2,6-dichlorobenzoyl)-ethylamino]methyl]-3,3,3-trifluoro-2-hydroxypropyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C23H21Cl2F4N5O3/c1-2-33(21(36)18-16(24)4-3-5-17(18)25)12-22(37,23(27,28)29)11-31-20(35)15-10-32-34(19(15)30)14-8-6-13(26)7-9-14/h3-10,37H,2,11-12,30H2,1H3,(H,31,35)/t22-/m0/s1 |

InChI-Schlüssel |

LKQMULLPLYLIGW-QFIPXVFZSA-N |

SMILES |

CCN(CC(CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N)(C(F)(F)F)O)C(=O)C3=C(C=CC=C3Cl)Cl |

Isomerische SMILES |

CCN(C[C@@](CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N)(C(F)(F)F)O)C(=O)C3=C(C=CC=C3Cl)Cl |

Kanonische SMILES |

CCN(CC(CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N)(C(F)(F)F)O)C(=O)C3=C(C=CC=C3Cl)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GSK-866; GSK 866; GSK866 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.